2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine
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Description
“2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine” is a chemical compound with the molecular formula C8H9N3. It has a molecular weight of 148.16 . This compound is solid at room temperature .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including “2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine”, has been reported in various studies . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI code for “2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine” is 1S/C8H8N2O/c1-5-4-6-2-3-9-8(11)7(6)10-5/h2-4,10H,1H3,(H,9,11) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis
“2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine” is a solid at room temperature . It has a molecular weight of 148.16 . The compound’s InChI code is 1S/C8H8N2O/c1-5-4-6-2-3-9-8(11)7(6)10-5/h2-4,10H,1H3,(H,9,11) .Scientific Research Applications
1. Synthesis of Pyrrolopyrimidines
The synthesis of new tricyclic pyrrolopyrimidines, involving 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine, was described by Khashi, Davoodnia, & Prasada Rao Lingam (2015). This process used 4-(N,N-dimethylamino)pyridine as a catalyst and provided insights into the synthesis of novel compounds with potential applications in various fields.
2. Creation of Pyrrolopyrimidines for Antibacterial Evaluation
Vazirimehr et al. (2017) synthesized pyrrolopyrimidines and evaluated their antibacterial properties. This research contributes to the development of new antimicrobial agents using 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine derivatives.
3. Design and Synthesis as Potassium-Competitive Acid Blockers
Arikawa et al. (2014) Arikawa, Hasuoka, Hirase, Inatomi, Sato, Hori, Takagi, Tarui, Kawamoto, & Kajino (2014) designed and synthesized derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine as potassium-competitive acid blockers (P-CABs), highlighting its potential in pharmaceutical applications.
4. Synthesis and Antimicrobial Evaluation of Pyrrole Derivatives
Shaikh, Mali, Thorat, Dhaygude, Bhaldarakar, & Yadav (2021) synthesized novel pyrrole derivatives, including 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine, and evaluated their antimicrobial activities. This research contributes to the search for new antimicrobial agents.
5. Synthesis of 1H-pyrrolo[2,3-c]pyridine and Its N6-Substituted Analogues
Nechayev, Gorobets, Kovalenko, & Tolmachev (2013) efficiently synthesized 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues, demonstrating the versatility of 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine in the synthesis of various compounds.
properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-4-6-2-3-10-8(9)7(6)11-5/h2-4,11H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANOLQDHQYUEMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine |
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